Destruxin A, 2-L-valine-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

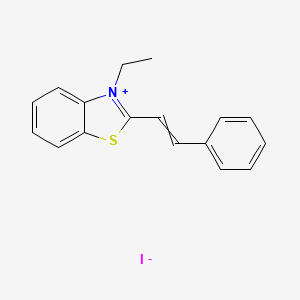

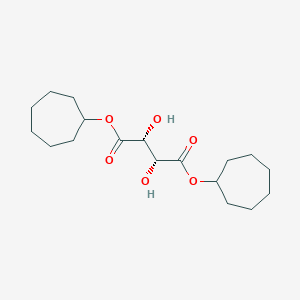

Destruxin A, 2-L-valine- is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium spp. It is part of the destruxin family, which consists of cyclic depsipeptides known for their insecticidal properties . Destruxin A, 2-L-valine- has been extensively studied for its biological activities, particularly its toxic effects on insects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of destruxins, including Destruxin A, 2-L-valine-, typically involves the formation of a 19-membered macrocyclic structure through macrolactamization. This process can be achieved in solution-phase synthesis . The preparation of a combinatorial library based on the structure of destruxins has also been carried out using the split-and-pool method .

Industrial Production Methods: Industrial production of destruxins often involves the cultivation of Metarhizium spp. fungi under controlled conditions to optimize the yield of the desired compound . The extraction and purification processes are then employed to isolate Destruxin A, 2-L-valine- from the fungal culture.

Análisis De Reacciones Químicas

Types of Reactions: Destruxin A, 2-L-valine- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Destruxin A, 2-L-valine- include N-methyltransferase, which is involved in the methylation of amino acids within the depsipeptide structure . Reaction conditions often involve specific temperature and pH settings to ensure optimal yields.

Major Products Formed:

Aplicaciones Científicas De Investigación

Destruxin A, 2-L-valine- has a wide range of scientific research applications:

Mecanismo De Acción

Destruxin A, 2-L-valine- exerts its effects by targeting multiple cellular structures and processes. It binds to various proteins involved in cytoskeletal components, cell motility, protein transcription, and translation pathways . This multi-targeted approach leads to cell death by disrupting cell adhesion, motility, and organelle function .

Comparación Con Compuestos Similares

- Destruxin B

- Destruxin E

- Destruxin A1

Comparison: Destruxin A, 2-L-valine- is unique due to its specific amino acid composition, including N-methyl-L-valine and N-methyl-L-alanine . This composition contributes to its distinct biological activities compared to other destruxins .

Destruxin B and Destruxin E share similar cyclic depsipeptide structures but differ in their amino acid residues and biological activities . Destruxin A1, on the other hand, has a different amino acid composition, which affects its insecticidal properties .

Propiedades

Número CAS |

79386-02-0 |

|---|---|

Fórmula molecular |

C28H45N5O7 |

Peso molecular |

563.7 g/mol |

Nombre IUPAC |

(3R,10S,13S,16S,19S)-10,11,14-trimethyl-13,16-di(propan-2-yl)-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |

InChI |

InChI=1S/C28H45N5O7/c1-9-11-20-26(37)33-15-10-12-19(33)25(36)30-22(16(2)3)27(38)32(8)23(17(4)5)28(39)31(7)18(6)24(35)29-14-13-21(34)40-20/h9,16-20,22-23H,1,10-15H2,2-8H3,(H,29,35)(H,30,36)/t18-,19-,20+,22-,23-/m0/s1 |

Clave InChI |

QRPSKGICZOQNNG-GDXKHXNESA-N |

SMILES isomérico |

C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC=C |

SMILES canónico |

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)

![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)

![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)

![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)